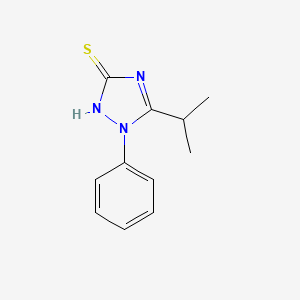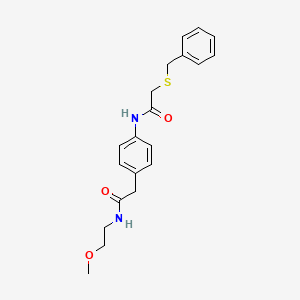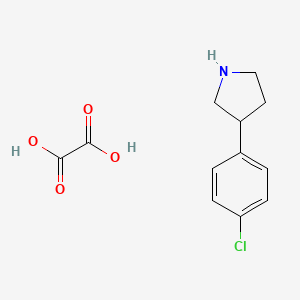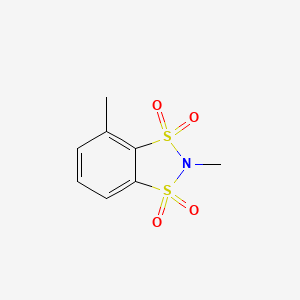
1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol (PTPT) is a type of organic compound which has been studied in recent years due to its potential applications in a variety of scientific fields. PTPT is a sulfur-containing heterocyclic compound which has been found to possess a variety of unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationship
1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol derivatives have been synthesized and explored for their structural and physicochemical properties. These compounds, including S-alkylderivatives containing pyrrole and indolpropane fragments, have been synthesized through various chemical transformations, including acylation, hydrazinolysis, and nucleophilic addition, followed by intramolecular cyclization. The structure of these compounds has been established using spectroscopy and chromatography, and their potential biological activities have been predicted through molecular docking studies against various biological targets like kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase (Hotsulia, 2019).
Potential Biological Activities
The triazole derivatives have been subjected to in silico studies to explore their potential interactions with biological targets. These studies suggest that these compounds could influence the activity of anaplastic lymphoma kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase, indicating their potential as therapeutic agents against cancers, inflammation, and fungal infections. The ability to modulate these enzymes and receptors highlights the compounds' relevance in drug discovery and development (Hotsulia, 2019).
Antimicrobial and Antitumor Evaluation
Some derivatives have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. The study on these compounds has shown promising results, especially in terms of urease inhibition and potential antitumor activities. Molecular docking results further support these findings, offering insights into their interactions with biological molecules and potential mechanisms of action (Ali et al., 2022).
Chemical Transformations and Applications
Research on these triazole derivatives includes their use as precursors in the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of thiophene-2-carbonyl isothiocyanate with various reagents has led to the development of triazole, oxadiazole, and thiadiazole derivatives, evaluated for their antitumor and antimicrobial activities. These studies underscore the versatility of triazole derivatives in synthesizing compounds with varied biological functions (Nassar et al., 2018).
Wirkmechanismus
Target of Action
1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol primarily targets specific enzymes and receptors within the body. This compound is known to interact with cysteine proteases, which are enzymes that play a crucial role in various cellular processes, including protein degradation and signal transduction . By inhibiting these enzymes, 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol can modulate various physiological functions.
Mode of Action
The interaction of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol with its targets involves the formation of a covalent bond with the active site of cysteine proteases. This covalent binding leads to the irreversible inhibition of the enzyme’s activity . As a result, the normal catalytic function of the enzyme is disrupted, leading to a cascade of downstream effects that alter cellular processes.
Biochemical Pathways
1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol affects several biochemical pathways, particularly those involving protein catabolism and signal transduction. By inhibiting cysteine proteases, this compound can interfere with the degradation of specific proteins, leading to an accumulation of these proteins within the cell . This accumulation can affect various signaling pathways, potentially altering cellular responses to external stimuli.
Pharmacokinetics
The pharmacokinetics of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream. It undergoes hepatic metabolism, where it is transformed into various metabolites . The bioavailability of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol is influenced by its metabolic stability and the efficiency of its excretion through the kidneys.
Result of Action
The molecular and cellular effects of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol’s action include the inhibition of cysteine protease activity, leading to altered protein degradation and signal transduction pathways . This can result in changes in cellular behavior, such as reduced proliferation, altered apoptosis, and modified responses to external signals. These effects can have therapeutic implications, particularly in diseases where cysteine proteases play a key role.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol. Factors such as pH, temperature, and the presence of other molecules can affect the stability and reactivity of this compound . For instance, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its efficacy. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity, depending on the nature of these interactions.
Eigenschaften
IUPAC Name |
2-phenyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8(2)10-12-11(15)13-14(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPEEHXDREFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=S)NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2692615.png)
![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)




